Chlorure de 4-méthyloxazole-5-carbonyle

Vue d'ensemble

Description

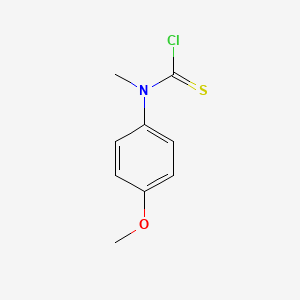

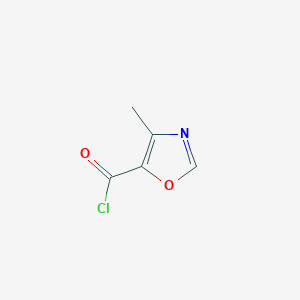

4-Methyloxazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C5H4ClNO2 and its molecular weight is 145.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methyloxazole-5-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyloxazole-5-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse pharmaceutique

Chlorure de 4-méthyloxazole-5-carbonyle: est un intermédiaire précieux en chimie pharmaceutique. Il est utilisé dans la synthèse de divers dérivés d'acides carboxyliques, qui constituent des structures fondamentales pour de nombreux médicaments . Sa réactivité avec les nucléophiles en fait un élément de construction polyvalent pour la construction de molécules complexes, en particulier dans le développement de nouveaux agents thérapeutiques.

Produits chimiques agricoles

En agriculture, le This compound peut être utilisé pour créer des composés qui servent de précurseurs pour les pesticides ou les herbicides . Son rôle dans la synthèse de dérivés d'oxazole, qui ont montré une activité biologique contre les ravageurs, présente un intérêt significatif pour le développement d'agroproduits respectueux de l'environnement.

Synthèse chimique

This compound: joue un rôle crucial dans la synthèse chimique, en particulier dans les processus de synthèse à plusieurs étapes. Il est utilisé pour construire des molécules de grande taille et complexes, servant d'intermédiaire dans la préparation d'acides carboxyliques et de leurs dérivés . Ceci est particulièrement utile dans le domaine de la chimie organique synthétique.

Biochimie

En biochimie, les dérivés d'oxazole, y compris le This compound, font partie des études explorant leur capacité de liaison avec des systèmes biologiques tels que les enzymes et les récepteurs . Ce composé pourrait être la clé du développement de nouveaux outils biochimiques ou médicaments en raison de ses interactions potentielles avec les macromolécules biologiques.

Mécanisme D'action

Target of Action

These compounds bind to biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are synthesized using various techniques, most of which employ catalysts for cycloaddition reactions

Result of Action

It is known that isoxazole derivatives have significant biological interests , suggesting that 4-Methyloxazole-5-carbonyl chloride may also have notable effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyloxazole-5-carbonyl chloride. For instance, it is known to react violently with water and releases gases which are toxic if inhaled . Therefore, it is recommended to handle this compound only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

It is known to be used as an intermediate in organic synthesis, suggesting that it may interact with various enzymes, proteins, and other biomolecules in the course of these reactions

Cellular Effects

Safety data indicates that it is toxic if inhaled and causes severe skin burns and eye damage This suggests that it may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to react violently with water, releasing toxic gases

Propriétés

IUPAC Name |

4-methyl-1,3-oxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKNOSGIABPXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383589 | |

| Record name | 4-Methyloxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62348-24-7 | |

| Record name | 4-Methyloxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.